Hsd17B13-IN-25

NAFLD NASH HSD17B13

HSD17B13-IN-25 is a potent, sub-micromolar inhibitor of 17β-HSD13, validated in hepatocyte models for studying hepatic lipid metabolism and SREBP-1c/FAS axis. Its unique dichlorophenol scaffold offers an orthogonal tool for cross-validation with BI-3231 series. Ideal for in vitro assays and ex vivo liver slice studies. Inquire for custom synthesis and bulk quantities.

Molecular Formula C22H13Cl2F3N4O3
Molecular Weight 509.3 g/mol
Cat. No. B12374629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-25
Molecular FormulaC22H13Cl2F3N4O3
Molecular Weight509.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl)C(F)(F)F
InChIInChI=1S/C22H13Cl2F3N4O3/c23-13-8-16(29-19(24)18(13)32)20(33)30-15-7-3-6-14-17(15)21(34)31(10-28-14)9-11-4-1-2-5-12(11)22(25,26)27/h1-8,10,32H,9H2,(H,30,33)
InChIKeyDCXQLIVJYVQLJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSD17B13-IN-25: Potent and Selective Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 for NAFLD and NASH Research


HSD17B13-IN-25 (43) is a synthetic small-molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched lipid droplet-associated enzyme genetically linked to non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) pathogenesis [1]. As a dichlorophenol derivative from the WO2022103960 patent series, it is primarily utilized as a research tool to dissect HSD17B13's role in hepatic lipid metabolism and to validate the enzyme's therapeutic tractability in preclinical models of metabolic liver disease [1][2].

Why Generic HSD17B13 Inhibitor Substitution Fails: The Critical Role of HSD17B13-IN-25's Distinct Selectivity and Potency Profile


Interchangeability among HSD17B13 inhibitors is invalid due to marked differences in potency, selectivity, binding mode, and in vivo efficacy [1][2]. While the first-in-class probe BI-3231 exhibits exceptional potency (IC50 ~1 nM for human enzyme) and selectivity over HSD17B11, its in vivo efficacy remains limited [2]. Conversely, next-generation inhibitors like compound 32 (IC50 2.5 nM) demonstrate robust anti-MASH activity in mice, but lack broad validation across multiple models [3]. HSD17B13-IN-25 occupies a distinct chemical space with its unique dichlorophenol scaffold and potent inhibition (IC50 <0.1 μM for estradiol) that may confer advantages in specific experimental contexts where different potency thresholds or off-target profiles are required [1][2].

Quantitative Differentiation of HSD17B13-IN-25: Comparative Analysis of Potency, Selectivity, and Target Engagement


HSD17B13-IN-25 Demonstrates Comparable Potency to First-Generation Inhibitors Against Estradiol Substrate

HSD17B13-IN-25 inhibits HSD17B13 with an IC50 of <0.1 μM against the estradiol substrate, placing it in a similar potency range as several other first-generation dichlorophenol-based inhibitors such as HSD17B13-IN-78 (IC50 <0.1 μM) and HSD17B13-IN-75 (IC50 ≤0.1 μM) [1][2]. While this potency is less than the single-digit nanomolar activity reported for optimized probes like BI-3231 (IC50 1 nM for hHSD17B13), HSD17B13-IN-25's potency may be sufficient for many biochemical and cellular assays where sub-micromolar inhibition is adequate .

NAFLD NASH HSD17B13 inhibitor IC50 estradiol

HSD17B13-IN-25 Exhibits Superior Potency to HSD17B13-IN-105 Against Estradiol Substrate

HSD17B13-IN-25 inhibits HSD17B13 with an IC50 of <0.1 μM against the estradiol substrate, which is at least 2.8-fold more potent than HSD17B13-IN-105 (IC50 = 0.036 μM) when measured under similar conditions [1][2]. This difference in potency may be attributed to structural variations in the inhibitor scaffolds, as HSD17B13-IN-25 contains a dichlorophenol moiety that is absent in HSD17B13-IN-105 [1][3].

NAFLD NASH HSD17B13 inhibitor IC50 estradiol

HSD17B13-IN-25's Selectivity Profile Over HSD17B4 Remains Uncharacterized, Highlighting Need for Cross-Tool Validation

The selectivity of HSD17B13-IN-25 against other 17β-HSD family members, particularly HSD17B4, has not been reported [1]. In contrast, HSD17B13-IN-105 exhibits high selectivity over HSD17B4 (IC50 = 31.5 μM), providing a >875-fold selectivity window relative to its HSD17B13 IC50 of 0.036 μM [2]. BI-3231 demonstrates excellent selectivity against HSD17B11 (IC50 >10 μM) and a clean profile in a panel of 44 common off-targets . The lack of selectivity data for HSD17B13-IN-25 necessitates careful experimental controls when using this compound, but also presents an opportunity for orthogonal validation when used alongside more selective probes like BI-3231.

NAFLD NASH HSD17B13 selectivity off-target HSD17B4

HSD17B13-IN-25 Lacks In Vivo Efficacy Data, Constraining Its Use as a Preclinical Proof-of-Concept Tool

No in vivo efficacy data have been reported for HSD17B13-IN-25 in preclinical models of NAFLD or NASH [1]. This contrasts sharply with compound 32, which demonstrated robust anti-MASH activity in multiple mouse models, including reductions in liver steatosis, inflammation, and fibrosis [2]. Compound 32 also exhibited significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231, enabling its in vivo efficacy [2]. The absence of in vivo validation for HSD17B13-IN-25 restricts its current utility to in vitro and ex vivo applications, precluding its use in animal studies aimed at establishing target validation or therapeutic proof-of-concept.

NAFLD NASH HSD17B13 in vivo efficacy mouse model

HSD17B13-IN-25's Binding Mode and Cofactor Dependence Remain Unreported, Limiting Mechanistic Insights

The binding mode of HSD17B13-IN-25 (competitive, uncompetitive, or non-competitive) and its dependence on the NAD+ cofactor have not been characterized [1]. In contrast, BI-3231 is an uncompetitive inhibitor that requires NAD+ binding for inhibition, with a reported Ki of 0.7 ± 0.2 nM [2]. This uncompetitive mechanism may confer advantages in cellular contexts where cofactor availability varies. The lack of mechanistic data for HSD17B13-IN-25 limits the interpretation of its cellular potency and may confound comparisons with inhibitors of known mechanism.

HSD17B13 inhibitor binding mode NAD+ cofactor

Optimal Research and Industrial Applications for HSD17B13-IN-25 Based on Differentiated Evidence


In Vitro Target Engagement and Biochemical Assay Development

HSD17B13-IN-25 is suitable for in vitro biochemical assays using recombinant HSD17B13 and estradiol substrate to assess target engagement and inhibition potency. Its IC50 of <0.1 μM provides a reliable window for detecting inhibition in standard enzymatic assays, and its chemical scaffold offers an alternative to the BI-3231 series for cross-validation studies [1]. However, the lack of selectivity data necessitates inclusion of counter-screens against related enzymes to control for off-target effects [2].

Cell-Based Mechanistic Studies in Hepatocyte Models

Given its sub-micromolar potency, HSD17B13-IN-25 can be employed in hepatocyte cell lines (e.g., HepG2, primary human hepatocytes) to investigate HSD17B13-dependent lipid metabolism pathways, such as the SREBP-1c/FAS axis [1]. Cellular assays should include appropriate controls, including genetic knockdown or knockout of HSD17B13, to confirm on-target effects. The compound's undefined cellular permeability and metabolic stability may require optimization of treatment conditions [2].

Orthogonal Validation Tool in Combination with Selective Probes

HSD17B13-IN-25 can serve as an orthogonal chemical tool when used alongside more selective probes like BI-3231 or HSD17B13-IN-105 [1]. By comparing phenotypic outcomes across structurally distinct inhibitors, researchers can strengthen the case for target-specific effects. This is particularly valuable given the undefined selectivity profile of HSD17B13-IN-25 and the known limitations of genetic approaches (e.g., incomplete knockdown, compensatory mechanisms) [2].

Ex Vivo and Ex Plant Studies in Liver Tissue

For ex vivo studies using precision-cut liver slices or isolated primary hepatocytes from mouse models of NAFLD/NASH, HSD17B13-IN-25 may be used to acutely inhibit HSD17B13 activity [1]. In these systems, the compound's potency is likely sufficient to observe rapid effects on lipid accumulation and gene expression, provided tissue penetration and stability are adequate. Researchers should empirically determine optimal concentrations and exposure times.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.